3-(4-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
Structural Classification Within Heterocyclic Compounds
The compound belongs to the pyrazole-thiadiazole hybrid family, characterized by three distinct structural domains:
Pyrazole Core
A five-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The 1-methyl group enhances metabolic stability by blocking N-demethylation pathways, while the 5-carboxamide group enables hydrogen bonding interactions.
1,3,4-Thiadiazole Moiety
A sulfur-containing heterocycle with two nitrogen atoms at positions 1 and 3. This electron-deficient system facilitates π-π stacking interactions with biological targets, particularly enzymes requiring planar aromatic recognition sites.
4-Chlorophenyl Substituent
Positioned at the pyrazole’s 3-position, this aromatic group contributes:
- Enhanced lipophilicity (LogP ≈ 2.8 predicted)
- Steric bulk for target specificity
- Electron-withdrawing effects via para-chloro substitution
Molecular Geometry
| Parameter | Value |
|---|---|
| Molecular formula | C₁₃H₁₀ClN₅OS |
| Molecular weight | 319.77 g/mol |
| Rotatable bonds | 4 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 6 |
Comparative analysis with analogues shows that substituting the thiadiazole’s 2-position with tetrahydrofuran (as in C₁₇H₁₆ClN₅O₂S) increases molecular weight by 70.13 g/mol while maintaining comparable hydrogen bonding capacity.
Historical Context of Pyrazole-Thiadiazole Hybrid Molecules in Medicinal Chemistry
The development of pyrazole-thiadiazole hybrids evolved through three distinct phases:
Phase 1: Early Exploration (1980–2000)
Initial studies focused on individual heterocycles:
- Pyrazoles demonstrated COX-2 inhibition (IC₅₀ ≈ 1.2 μM)
- Thiadiazoles showed carbonic anhydrase inhibition (Kᵢ ≈ 15 nM)
Limitations included poor bioavailability (<20% in rodent models) and rapid hepatic clearance.
Phase 2: Hybridization Breakthroughs (2001–2015)
Key advancements enabled covalent linkage of the two systems:
- 2004: First reported coupling via carboxamide bridges (yield: 38–42%)
- 2012: Microwave-assisted synthesis improved yields to 67–72%
- 2015: Catalytic asymmetric methods achieved enantiomeric excess >90%
Phase 3: Targeted Applications (2016–Present)
Recent developments emphasize biological target engagement:
The subject compound represents a third-generation hybrid optimized for:
- Enhanced metabolic stability (t₁/₂ > 6h in microsomal assays)
- Improved target affinity (Kd ≈ 8.3 nM for caspase-3)
- Tunable solubility through chloro-phenyl orientation
Contemporary synthesis routes employ EDCI/HOBt-mediated coupling, achieving 68% yield with >98% purity via reverse-phase HPLC. Multivariate analysis of 127 analogues confirms that the 4-chlorophenyl configuration maximizes target binding while minimizing hERG channel interactions (IC₅₀ > 30 μM).
Properties
Molecular Formula |
C13H10ClN5OS |
|---|---|
Molecular Weight |
319.77 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H10ClN5OS/c1-19-11(12(20)16-13-17-15-7-21-13)6-10(18-19)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,17,20) |
InChI Key |
VPPUFFFDVFXXPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Preparation Methods
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. A preferred approach involves reacting the pyrazole intermediate with 4-chlorobenzoyl chloride in anhydrous dichloromethane, facilitated by Lewis acids such as aluminum chloride . Alternatively, palladium-catalyzed cross-coupling using 4-chlorophenylboronic acid ensures regioselectivity at the pyrazole C-3 position .
Optimization Insights :
-
Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency (>85% yield)
-
Electron-withdrawing groups on the pyrazole enhance electrophilic substitution reactivity
Carboxamide Formation and Thiadiazole Coupling
The conversion of the ester group to a carboxamide precedes thiadiazole coupling. Saponification of the pyrazole ester with aqueous NaOH produces the carboxylic acid, which is then treated with thionyl chloride to generate the reactive acid chloride . This intermediate reacts with 2-amino-1,3,4-thiadiazole in tetrahydrofuran (THF) under inert atmosphere to form the target carboxamide .
Critical Parameters :
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity:
Comparative Analysis of Synthetic Routes
Three primary methodologies have been benchmarked for efficiency:
| Method | Steps | Overall Yield | Purity (HPLC) | Advantages |
|---|---|---|---|---|
| Sequential Linear | 5 | 42% | 98.5% | Minimal side products |
| Convergent | 3 | 55% | 97.2% | Reduced reaction time |
| One-Pot | 2 | 38% | 95.8% | Lower solvent consumption |
The convergent approach, which synthesizes the pyrazole and thiadiazole segments separately before coupling, offers the best balance of yield and purity .
Scale-Up Considerations and Industrial Relevance
Pilot-scale production (1–5 kg batches) necessitates adjustments:
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Anticancer Properties
Research has shown that thiadiazole derivatives, including those related to the compound , exhibit significant anticancer activities. A study highlighted various thiadiazole derivatives demonstrating efficacy against multiple cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties. For instance, certain substituted pyrazoles have been evaluated for their ability to reduce inflammation in various models. These compounds may inhibit cyclooxygenase enzymes involved in inflammatory pathways .
Case Studies and Research Findings
Several studies have documented the efficacy of thiadiazole derivatives in preclinical models:
- A study published in Molecules demonstrated that specific thiadiazole derivatives led to decreased viability in human cancer cell lines and reduced tumor growth in xenograft models .
- Another research article reviewed the anticancer potential of substituted pyrazoles and highlighted their ability to scavenge free radicals effectively, which contributes to their anti-inflammatory and anticancer properties .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit carbonic anhydrase, leading to its anticancer activity . Additionally, it may interact with neurotransmitter receptors, contributing to its anticonvulsant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-4-carboxamide Derivatives
Compound 3b : 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide
- Structure: Contains a pyrazole-4-carboxamide scaffold with dual chloro-substituted phenyl groups and a cyano-functionalized pyrazole.
- Key Properties :
- Comparison: The target compound lacks the cyano group but incorporates a thiadiazole ring, which may enhance metabolic stability compared to 3b’s cyano-pyrazole moiety. The dual chloro-substitution in 3b increases molecular weight (437.1 g/mol vs.
Compound 3d : 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Structure : Features a fluorophenyl substituent instead of chlorophenyl.
- Key Properties :
- Comparison :
- Fluorine substitution (in 3d) vs. chlorine (in the target compound) alters electronic properties; fluorine’s electronegativity may improve binding affinity in biological targets.
Thiadiazole-Containing Analogues
Compound 6g : 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide
Cannabinoid Receptor-Targeting Derivatives
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Structure : A pyrazole-3-carboxamide with a 3-pyridylmethyl group and multiple chloro-substituents.
- Key Properties :
- Comparison :
Discussion of Structural and Functional Trends
- Thiadiazole vs.
- Chlorine Substitution: Chlorine at the 4-position (target compound) vs. 2,4-dichloro (cannabinoid ligand) influences steric and electronic interactions with biological targets .
- Carboxamide Linkers : The carboxamide group in all compounds facilitates hydrogen bonding, critical for target engagement.
Biological Activity
The compound 3-(4-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The IUPAC name of the compound is 5-(4-chlorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide , and its molecular formula is with a molecular weight of approximately 319.77 g/mol . The structural components include a pyrazole ring, a thiadiazole moiety, and a chlorophenyl substituent, which are critical for its biological interactions.
| Structural Feature | Description |
|---|---|
| Pyrazole Ring | A five-membered ring contributing to the compound's reactivity. |
| Thiadiazole Moiety | Enhances biological activity through interactions with various targets. |
| Chlorophenyl Group | Increases lipophilicity and potential for enzyme interaction. |
Anticancer Properties
Research indicates that 3-(4-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide exhibits significant anticancer activity . It has been shown to inhibit specific enzymes and modulate signaling pathways associated with cancer progression. For instance:
- Inhibition of Kinases : The compound has demonstrated the ability to inhibit key kinases involved in tumorigenesis, which is crucial for cancer cell proliferation and survival .
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It inhibits enzymes such as carbonic anhydrase and histone deacetylases, which play roles in cancer cell metabolism and epigenetic regulation .
- Modulation of Signaling Pathways : The presence of the thiadiazole moiety allows for interactions with multiple signaling pathways that regulate cell growth and apoptosis .
Case Studies
Several studies have highlighted the efficacy of 3-(4-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide:
- Study on HepG2 Cells : A study reported an IC50 value of 4.37 µM against HepG2 cells, indicating strong anticancer potential .
- Comparative Analysis : In comparison to standard chemotherapeutic agents like cisplatin, this compound showed superior efficacy in certain assays against breast cancer cell lines (MDA-MB-231) with an IC50 value of 3.3 µM .
Additional Pharmacological Activities
Beyond its anticancer properties, this compound may exhibit other pharmacological activities due to its structural diversity:
Q & A
Q. What are the recommended synthetic pathways for 3-(4-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of 4-chlorophenyl-substituted intermediates with thiosemicarbazide derivatives to form the 1,3,4-thiadiazole ring (e.g., using POCl₃ as a cyclizing agent under reflux at 90°C) .
- Step 2 : Coupling the thiadiazole moiety with a pre-synthesized pyrazole-carboxylic acid derivative via amide bond formation, often using carbodiimide coupling agents. Yield optimization strategies:
- Adjust stoichiometry of reactants (e.g., 1.1:1 molar ratio of alkylating agents to precursors) .
- Use polar aprotic solvents (e.g., DMF) and potassium carbonate as a base to enhance reaction efficiency .
Q. How can the structural identity of this compound be confirmed?
Key characterization methods include:
- NMR spectroscopy : Analyze ¹H and ¹³C NMR peaks to verify substituent positions (e.g., 4-chlorophenyl at δ ~7.4 ppm, thiadiazole protons at δ ~8.2 ppm) .
- Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ~360–370 Da).
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement (monoclinic P2₁/c space group with unit cell parameters comparable to related pyrazole-thiadiazole hybrids) .
Q. What are the primary biological targets or mechanisms of action explored for this compound?
While direct data on this compound is limited, structurally similar pyrazole-carboxamides are known to:
- Inhibit enzymes (e.g., kinases, hydrolases) via competitive binding at ATP pockets .
- Modulate receptor activity (e.g., cannabinoid receptors, as seen in analogs like SR141716) . Methodological note: Use in vitro assays (e.g., fluorescence polarization for binding affinity) and molecular docking (AutoDock Vina) to predict target interactions .
Advanced Research Questions
Q. How can structural modifications improve solubility and bioavailability without compromising activity?
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the pyrazole or thiadiazole rings while maintaining the core scaffold .
- Prodrug strategies : Convert the carboxamide to ester prodrugs (e.g., ethyl esters) for enhanced membrane permeability .
- Co-solvent systems : Use DMSO/PEG 400 mixtures in in vivo studies to mitigate low aqueous solubility .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions may arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and control for residual solvents .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times, DMSO concentrations ≤0.1%) .
- Structural confirmation : Re-verify compound identity using X-ray crystallography to rule out polymorphic differences .
Q. What computational methods are effective for studying structure-activity relationships (SAR)?
- QSAR modeling : Use Gaussian or DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
- Molecular dynamics simulations : Analyze binding stability in receptor pockets (e.g., GROMACS with CHARMM force fields) .
- Pharmacophore mapping : Identify critical functional groups (e.g., 4-chlorophenyl for hydrophobic interactions) .
Q. How can researchers design experiments to elucidate metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
